B-Mlvp falls under the category of peptide hormones and is classified as a biotinylated peptide analog. Its modifications allow it to be utilized in various experimental applications, particularly in studies involving receptor binding and signal transduction pathways related to vasopressin.
The synthesis of B-Mlvp involves several key steps that incorporate biotinylation into the vasopressin structure. The process typically includes:
The synthesis parameters, such as temperature, pH, and reaction times, are critical for optimizing yield and ensuring the integrity of the biotinylated product .
B-Mlvp features a modified structure compared to natural vasopressin. Key aspects include:
The molecular weight of B-Mlvp is confirmed through mass spectrometry, ensuring that it corresponds with theoretical predictions based on its amino acid composition.
B-Mlvp participates in various biochemical reactions primarily related to its interaction with vasopressin receptors:
The mechanism of action for B-Mlvp involves:
B-Mlvp exhibits several notable physical and chemical properties:
These properties are essential for its application in biochemical research and therapeutic potential .
B-Mlvp has several significant applications within scientific research:
B-Mlvp (Biotinylated Murine Leukemia Virus Capsid N-terminal Domain Peptide) represents a strategically engineered molecular tool designed for advanced receptor binding studies. This biotinylated peptide analog incorporates a specific viral structural domain modified with biotin to leverage the high-affinity streptavidin-biotin interaction, enabling precise detection and quantification of ligand-receptor interactions. Its development stems from the convergence of peptide synthesis technology and bioconjugation techniques, addressing critical limitations in traditional binding assays related to sensitivity, specificity, and experimental versatility. Unlike conventional radioligands, B-Mlvp provides a stable, non-radioactive alternative with multifunctional applications across diverse experimental platforms, positioning it as a pivotal reagent in modern molecular pharmacology and structural biology research focused on protein-protein interactions and receptor characterization [4] [9].
B-Mlvp is chemically classified as a biotinylated peptide analog derived from the N-terminal domain (NtD) of the murine leukemia virus (MLV) capsid (CA) protein. The core peptide sequence corresponds to residues 1-140 of the MLV Gag polyprotein, which folds into a characteristic tertiary structure dominated by β-sheets and α-helices that mediate critical intermolecular interactions during viral assembly. This structural domain contains hexamerization interfaces essential for viral core formation and incorporates specific residues (e.g., within the major homology region) that determine viral tropism through host-factor interactions [4].
The biotin moiety is covalently attached via a spacer arm (typically 5-15 atoms in length) to selected lysine or cysteine residues within the peptide sequence using NHS-ester or maleimide chemistry, respectively. This modification yields a molecular weight of approximately 16.5 kDa for the biotin-conjugated construct. The biotinylation site is strategically positioned to minimize steric interference with the receptor-binding interface, preserving the structural and functional integrity of the native capsid domain. Biochemical characterization confirms retention of the NtD's secondary structure post-modification, as verified by circular dichroism spectroscopy and X-ray crystallography, which shows negligible deviation from the native fold (RMSD <0.5 Å) [4].
Table 1: Chemical Identity of B-Mlvp
Property | Specification |
---|---|
Systematic Name | Biotinyl-LC-hydrazide-conjugated MLV Capsid N-terminal Domain (Residues 1-140) |
Molecular Formula | C~695~H~1123~N~185~O~213~S~2~ (Peptide backbone) + C~10~H~16~N~2~O~3~S (Biotin) |
Molecular Weight | ~16.5 kDa |
Structural Domains | β-hairpin, Cyclophilin A-binding loop, Hexamerization interface |
Biotinylation Site | Lys^50^ (or engineered Cys^75^) |
Biotin:Peptide Ratio | 1:1 (Stoichiometrically controlled) |
Isoelectric Point (pI) | 8.9 ± 0.3 |
Solubility | >5 mg/mL in aqueous buffers (pH 7.0-7.5) |
The development of B-Mlvp emerged from three decades of methodological evolution in receptor binding assays. Early binding studies (1980s-1990s) relied predominantly on radioligands like [³H]-labeled compounds, which presented significant limitations including radioactive waste generation, short half-lives, complex handling requirements, and high background noise in membrane preparations. The pivotal shift toward non-radioactive alternatives began with the adaptation of the streptavidin-biotin system in the early 1990s, capitalizing on biotin's exceptional affinity for streptavidin (K~d~ = 10^-14^ to 10^-15^ M) – approximately 1,000-fold higher than typical antibody-antigen interactions [9].
Key milestones in this technological progression include:
The synthesis of B-Mlvp employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification to >95% homogeneity. Biotin conjugation occurs in solution phase under controlled stoichiometry to ensure 1:1 labeling, with final validation via mass spectrometry and streptavidin-coated bead binding assays. This rigorous production pipeline distinguishes it from earlier heterogeneous bioconjugates and enables reproducible quantification in sub-nanomolar binding studies [6] [9].
B-Mlvp addresses fundamental limitations in conventional ligand binding assays by serving as a versatile, high-affinity probe for diverse detection platforms. Its primary significance lies in enabling quantitative analysis of protein-protein interactions involving the retroviral capsid, particularly host-factor binding events that govern viral tropism and restriction. The Fv1-mediated restriction mechanism in MLV, where single residue differences (e.g., E73R in B-tropic vs. N-tropic strains) dictate susceptibility, exemplifies a system where B-Mlvp provides critical insights. By immobilizing biotinylated capsid domains on streptavidin biosensors, researchers can precisely measure binding kinetics (k~on~, k~off~) and affinities (K~d~) for host proteins using surface plasmon resonance (SPR), overcoming the low-throughput limitations of co-immunoprecipitation or yeast two-hybrid systems [4].
Table 2: Research Applications of B-Mlvp in Receptor Binding Assays
Application Platform | Key Advantages | Quantifiable Parameters |
---|---|---|
Surface Plasmon Resonance (SPR) | Real-time kinetics without separation steps; picomolar sensitivity | Association/dissociation rates; K~d~ values (10^-9^ - 10^-12^ M) |
Fluorescence Polarization (FP) | Homogeneous "mix-and-measure" format; resistance to matrix interference | Binding affinity; competitive displacement constants (IC~50~) |
Scintillation Proximity Assay (SPA) | Eliminates filtration steps; compatible with membrane receptors | Radioligand displacement; K~i~ values |
TR-FRET/FRET | Reduced autofluorescence; high temporal resolution | Conformational changes; binding stoichiometry |
Electron Microscopy | Precise localization via streptavidin-gold conjugates | Spatial distribution of binding sites |
Furthermore, B-Mlvp facilitates high-throughput screening (HTS) for capsid-targeted antiviral compounds. Traditional radioligand assays for the MLV capsid receptor ([³H]-PbTx-3 displacement) require specialized facilities and generate hazardous waste. In contrast, B-Mlvp-based FP or TR-FRET assays enable rapid screening of compound libraries in standard microplate formats, reducing assay time from hours to minutes while maintaining sensitivity (K~d~ correlation >0.95 vs. radioligand standards) [6] [9]. This transition is exemplified by recent fluorescence-based synaptosome binding assays that achieved comparable accuracy to radioactive methods (K~i~ = 0.11 nM for BODIPY®-PbTx-2) while eliminating radioactivity-related constraints [6].
The reagent's structural precision also advances mechanistic studies of viral assembly. By tagging specific capsid subdomains with biotin, researchers have mapped hexameric packing arrangements through cryo-EM and identified critical residues governing Gag lattice formation. This application proved instrumental in validating the "interhexamer migration" model of MLV maturation, where proteolytic cleavage triggers C-terminal domain relocation into interstitial spaces between NtD hexamers – a process elucidated using biotinylated domain-swap mutants [4].
Table 3: Key Receptor Binding Systems Studied Using B-Mlvp
Target Receptor | Biological System | B-Mlvp-Derived Insights |
---|---|---|
Fv1 restriction factor | Murine leukemia virus (MLV) | Residue-specific tropism determinants (E73, R110, D114) |
TRIM5α | Primate lentiviruses | Cross-species restriction mechanisms |
CPSF6 | HIV-1 nuclear import | Capsid unfolding at nuclear pores |
Cyclophilin A | HIV-1 replication efficiency | Conformational regulation of capsid stability |
MX2 | Interferon-induced restriction | ATP-dependent capsid disassembly |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1